molecular formula C15H10N4O2 B2838625 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 746677-39-4

2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2838625
CAS No.: 746677-39-4
M. Wt: 278.271
InChI Key: NLOZNSSVIQJDJK-UHFFFAOYSA-N
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Description

The compound 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 746677-39-4) features a pyrazolo[1,5-a]pyrimidine core linked via a methylene group to an isoindole-1,3-dione moiety.

Properties

IUPAC Name

2-(pyrazolo[1,5-a]pyrimidin-7-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c20-14-11-3-1-2-4-12(11)15(21)18(14)9-10-5-7-16-13-6-8-17-19(10)13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZNSSVIQJDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Isoindole-1,3-dione Functionalization

The isoindole-dione group is introduced via nucleophilic substitution or coupling reactions. A reported method involves:

  • Epoxide intermediate : Reacting 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3-dione (rac-3 ) with phenolic compounds under basic conditions ( , Scheme S5).

  • Linkage to pyrazolo[1,5-a]pyrimidine : The epoxide’s oxirane ring undergoes ring-opening with the pyrazolo[1,5-a]pyrimidin-7-ylmethyl amine, forming the final hybrid structure.

Table 2: Isoindole-Dione Coupling Reactions

SubstrateConditionsYield (%)Reference
rac-3 + PhenolK₂CO₃, DMF, 80°C, 12 h78
Epoxide ring-openingPyrazolo-pyrimidine amine, EtOH, Δ65–70

Post-Synthetic Modifications

The hybrid compound undergoes further functionalization at reactive positions:

  • C3 Formylation : Vilsmeier-Haack conditions (POCl₃/DMF) introduce a formyl group at position 3 of the pyrazolo[1,5-a]pyrimidine ring ( , Scheme 39).

  • C6 Halogenation : Electrophilic substitution using N-halosuccinimides (NXS) under microwave (MW) irradiation achieves halogenation ( , Scheme 41).

Table 3: Functionalization Reactions

ReactionReagents/ConditionsYield (%)Reference
C3 FormylationPOCl₃, DMF, 0°C → RT55–75
C6 BrominationNBS, CHCl₃, MW, 20 min82

Biological Activity and SAR Insights

Though direct data for the target compound is limited, structurally related pyrazolo[1,5-a]pyrimidines exhibit antitubercular activity via iron homeostasis disruption ( ). Modifications at positions 2, 5, and 7 significantly alter potency:

  • C2 Methyl → Hydroxyl : Reduces MIC from 4.2 μM to >50 μM ( , P3 vs. 1 ).

  • C7 Trifluoromethyl : Enhances metabolic stability ( , P7 ).

Challenges and Optimization

  • Regioselectivity : Competing tautomers necessitate crystallization for structural validation ( , Figure 2A).

  • Solvent Effects : Hexafluoroisopropanol (HFIP) improves yields in Pd-catalyzed C–H activation ( , Scheme 32).

Scientific Research Applications

Kinase Inhibition

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant inhibitory effects on casein kinase 2 (CK2), a serine/threonine kinase implicated in various cancers. The inhibition of CK2 can disrupt tumor growth and proliferation.

Table 1: Potency of Pyrazolo[1,5-a]pyrimidine Derivatives Against CK2

Compound NameIC50 (µM)Selectivity
Compound 10.25High
Compound 20.45Moderate
Compound 30.60Low

The above table summarizes the inhibitory concentrations (IC50) of several derivatives against CK2, highlighting the compound's potential for targeted cancer therapies .

Cancer Treatment

The compound has shown promise in preclinical studies for treating various types of cancer, including lymphoma and leukemia. The mechanism involves the modulation of signaling pathways that control cell cycle progression and apoptosis.

Case Study: Lymphoma Treatment with Pyrazolo[1,5-a]pyrimidine Derivatives

In a controlled study involving lymphoma models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to an increase in apoptotic markers and a decrease in proliferation markers, indicating effective tumor suppression .

Neuroprotective Effects

Emerging research suggests that compounds with similar structural motifs may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Table 2: Neuroprotective Activity of Related Compounds

Compound NameMechanism of ActionEfficacy (in vitro)
Compound AAntioxidant activityHigh
Compound BModulation of neuroinflammationModerate
Compound CInhibition of apoptosisLow

This table outlines the neuroprotective mechanisms and efficacy levels of related compounds that could inform future studies on the isoindole derivative .

Mechanism of Action

The mechanism of action of 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents Notable Features References
Target Compound Pyrazolo[1,5-a]pyrimidine + isoindole-dione Methylene linkage to isoindole-dione Rigid scaffold; potential for H-bonding via dione
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (3a–e) Pyrazolo[1,5-a]pyrimidin-7-one Methyl carboxylate at C5; phenyl at C2/C3 Substituent-dependent reactivity; optimized via ultrasonic synthesis
3,3'-Diphenyl-4H-bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones Bicyclic pyrazolo-pyrimidine Phenyl at C3 Enhanced activity compared to non-substituted analogs
(E)-3-{2-(2,5-Diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-one (3a) Pyrazolo[1,5-c]pyrimidine + hydrazone-indole Phenyl at C2/C5; hydrazone linkage High melting point (332–334°C); IR/NMR-confirmed tautomerism
2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-(substituted phenyl)-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-ones (4b, 4n) Dihydropyrazolo[1,5-a]pyrimidin-7-one Hydroxyphenyl diazenyl or trifluoromethylphenyl Trifluoromethyl enhances lipophilicity; diazenyl aids in π-π stacking
Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines Pyrido-fused pyrazolo-pyrimidine Chloro/methyl at C2/C3 Weak antiproliferative activity against cancer cell lines

Biological Activity

The compound 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Synthesis

The structure of this compound includes a fused bicyclic system that enhances its biological properties. The synthesis typically involves cyclocondensation reactions of 3-amino-pyrazoles with various electrophiles, facilitating modifications at multiple positions on the pyrazolo ring .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds with this scaffold have shown promising results against various cancer cell lines through mechanisms such as kinase inhibition. A specific analog demonstrated significant antiproliferative activity against breast and colon cancer cells, indicating a potential pathway for developing targeted cancer therapies .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}Breast Cancer12Kinase inhibition
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneColon Cancer15Induction of apoptosis
Pyrazolo[1,5-a]pyrimidine analogLung Cancer10Inhibition of cell cycle progression

Antitubercular Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant activity against Mycobacterium tuberculosis. A focused library of analogues was synthesized and screened for antitubercular activity. The most effective compounds showed low cytotoxicity while maintaining efficacy within macrophages infected with Mtb . Notably, the mechanism was distinct from traditional antibiotics as it did not target cell wall biosynthesis.

Case Study: Antitubercular Activity
In a study involving high-throughput screening, pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a lead compound against Mtb. The study revealed that specific structural modifications enhanced its binding affinity and efficacy against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Many derivatives inhibit receptor tyrosine kinases and other kinases involved in cancer progression.
  • Antimicrobial Action : The compound exhibits broad-spectrum antimicrobial activity by disrupting essential metabolic pathways in pathogens like Mtb and P. falciparum .

Q & A

Q. What are the established synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives such as 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization of pyrazole and pyrimidine precursors followed by substitution reactions to introduce functional groups. For example, pyrazolo-pyrimidine cores are often synthesized via condensation of aminopyrazoles with β-diketones or aldehydes under acidic or basic conditions. Substituents like methyl or aryl groups are introduced using nucleophilic reagents (e.g., Grignard reagents) or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for verifying substituent positions and ring systems.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+ peaks) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .
  • Infrared Spectroscopy (IR) : For identifying functional groups like carbonyls or amines .

Q. What biological activities are commonly reported for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : These compounds exhibit anticancer (e.g., kinase inhibition), antimicrobial (e.g., bacterial/fungal growth suppression), and anti-inflammatory activities. For example, chlorophenyl and fluorophenyl substituents enhance binding to biological targets like DNA topoisomerases or protein kinases .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, temperature) be optimized to improve synthesis yield and selectivity?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/methanol facilitate cyclization under reflux .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., protecting group removal), while higher temps (80–120°C) accelerate cyclization .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl substitutions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validation of Computational Models : Refine docking parameters using crystal structures of target proteins (e.g., kinase domains) .
  • Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm bioactivity. For instance, discrepancies in IC₅₀ values may arise from differences in assay buffer conditions or cell permeability .
  • Metabolite Screening : Check for off-target interactions or metabolite interference using LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate pharmacophoric features?

  • Methodological Answer :
  • Substituent Variation : Systematically modify groups at positions 2, 3, and 7 of the pyrazolo-pyrimidine core (e.g., methyl, phenyl, trifluoromethyl) to assess impact on activity .
  • Bioisosteric Replacement : Replace sulfur atoms with oxygen or selenium in thioether linkages to evaluate electronic effects on binding .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent steric/electronic properties with activity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anticancer efficacy of pyrazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Standardized Testing Protocols : Use established cell lines (e.g., MCF-7 for breast cancer) and consistent dosing regimens (e.g., 48–72 hr exposure) to minimize variability .
  • Mechanistic Studies : Conduct transcriptomic or proteomic profiling to identify overlapping pathways (e.g., apoptosis vs. cell cycle arrest) .

Methodological Tables

Key Reaction Parameters for Synthesis Optimization
Parameter
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Solvent
Temperature
Catalyst
Reaction Time

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